4-(2-{[(2-Amino-4-Methylquinolin-7-Yl)methyl]amino}ethyl)-2-Methylbenzonitrile
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Overview
Description
4-(2-{[(2-Amino-4-Methylquinolin-7-Yl)methyl]amino}ethyl)-2-Methylbenzonitrile is a complex organic compound with a molecular formula of C21H22N4. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound’s structure features a quinoline moiety, which is a common scaffold in medicinal chemistry due to its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[(2-Amino-4-Methylquinolin-7-Yl)methyl]amino}ethyl)-2-Methylbenzonitrile typically involves multiple steps. One common method includes the condensation of 2-amino-4-methylquinoline with a suitable aldehyde, followed by a series of cyclization and substitution reactions . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(2-{[(2-Amino-4-Methylquinolin-7-Yl)methyl]amino}ethyl)-2-Methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine, using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce primary amines .
Scientific Research Applications
4-(2-{[(2-Amino-4-Methylquinolin-7-Yl)methyl]amino}ethyl)-2-Methylbenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4-(2-{[(2-Amino-4-Methylquinolin-7-Yl)methyl]amino}ethyl)-2-Methylbenzonitrile involves its interaction with specific molecular targets. For instance, as an nNOS inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide. This inhibition can modulate various physiological processes, including neurotransmission and vascular regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives, such as:
- 2-Aminoquinoline
- 4-Methylquinoline
- 2-Methylbenzonitrile
Uniqueness
What sets 4-(2-{[(2-Amino-4-Methylquinolin-7-Yl)methyl]amino}ethyl)-2-Methylbenzonitrile apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its ability to inhibit nNOS with high selectivity and reduced off-target effects makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C21H22N4 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-[2-[(2-amino-4-methylquinolin-7-yl)methylamino]ethyl]-2-methylbenzonitrile |
InChI |
InChI=1S/C21H22N4/c1-14-9-16(3-5-18(14)12-22)7-8-24-13-17-4-6-19-15(2)10-21(23)25-20(19)11-17/h3-6,9-11,24H,7-8,13H2,1-2H3,(H2,23,25) |
InChI Key |
GMHLRRHIOCDMQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)CNCCC3=CC(=C(C=C3)C#N)C)N |
Origin of Product |
United States |
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